molecular formula C11H11N3O2S B2900558 [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 200815-83-4

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B2900558
CAS No.: 200815-83-4
M. Wt: 249.29
InChI Key: QZDIYPFBSRPWTC-UHFFFAOYSA-N
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Description

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is an organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This process is carried out under alkaline conditions using cesium carbonate as a base and 2-bromo-1-phenylethanone as the alkylating agent . The reaction proceeds through the formation of an intermediate, which is then reduced at the carbonyl group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-8-12-13-11(17-7-10(15)16)14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDIYPFBSRPWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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